Dextrosimendan

Phosphodiesterase III inhibition Enantioselectivity Inotropic mechanism-of-action

Procure Dextrosimendan (CAS 144238-75-5), the S-(+)-enantiomer and essential stereochemical negative control for levosimendan. With 427-fold lower PDE3 inhibitory potency and 76-fold lower calcium sensitization efficacy, it validates target-mediated inotropy without non-specific effects. As the ICH-designated enantiomeric impurity, it is critical for HPLC method validation and batch release testing. Ideal for QC labs, CMOs, and researchers studying NF-κB pathway pharmacology.

Molecular Formula C14H12N6O
Molecular Weight 280.28 g/mol
Cat. No. B7826529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDextrosimendan
Molecular FormulaC14H12N6O
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESCC1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N
InChIInChI=1S/C14H12N6O/c1-9-6-13(21)19-20-14(9)10-2-4-11(5-3-10)17-18-12(7-15)8-16/h2-5,9,17H,6H2,1H3,(H,19,21)/t9-/m0/s1
InChIKeyWHXMKTBCFHIYNQ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dextrosimendan: Enantiomer-Specific Calcium Sensitizer for Research, Analytical Reference, and Cardioprotection Studies


Dextrosimendan is the S-(+)-enantiomer of the racemic simendan molecule and the optical isomer of the clinically approved inodilator levosimendan (R-(−)-enantiomer) [1]. It belongs to the pyridazinone-hydrazone class of cardiac calcium sensitizers that modulate troponin C conformation to enhance myofilament calcium responsiveness without elevating intracellular calcium [2]. Unlike its levorotatory counterpart, dextrosimendan exhibits substantially lower potency at both calcium sensitization and phosphodiesterase (PDE) III inhibition, a differential that underpins its primary role as a mechanistic negative control, impurity reference standard, and research tool compound rather than a clinical inotrope [1][3].

Why Dextrosimendan Cannot Be Interchanged with Levosimendan, Milrinone, or Other Inodilators


Dextrosimendan occupies a unique niche in cardiovascular research and pharmaceutical quality control that precludes simple substitution by levosimendan, milrinone, dobutamine, or the active metabolite OR-1896. The two simendan enantiomers exhibit a 427-fold difference in PDE3 inhibitory potency and a 10- to 76-fold divergence in calcium sensitization efficacy, meaning dextrosimendan functions as a near-silent enantiomer at the inotropic targets that define levosimendan's clinical pharmacology [1]. Yet both enantiomers retain comparable anti-inflammatory activity through NF-κB pathway downregulation, a dissociation that is mechanistically informative and irreproducible with PDE3-selective inhibitors such as milrinone [2]. Dextrosimendan is also the designated impurity marker and reference standard for levosimendan drug substance and product release testing under ICH guidelines, a regulatory function that no alternative compound can satisfy [3]. Finally, dextrosimendan has been specifically patented for inducing cardioprotective preconditioning via mitochondrial KATP channel opening, a claim not extendable to the racemate or to levosimendan alone [4].

Dextrosimendan Differential Evidence: Quantified Potency Gaps and Functional Dissociations Versus Levosimendan and In-Class Alternatives


PDE3 Inhibition: 427-Fold Potency Gap Defines Dextrosimendan as a Near-Silent Enantiomer at Cardiac Phosphodiesterase

In purified PDE3 enzyme preparations from guinea pig left ventricle, levosimendan inhibited PDE3 with an IC50 of 7.5 nM, whereas dextrosimendan required 3.2 µM to achieve the same effect—a 427-fold potency difference [1]. By contrast, the reference PDE3 inhibitor milrinone has a reported PDE3 IC50 of 0.45 µM, approximately 60-fold weaker than levosimendan, making dextrosimendan nearly three orders of magnitude less potent than levosimendan and over 7-fold less potent than milrinone at PDE3 [2]. This extreme stereoselectivity means that at clinically relevant concentrations of levosimendan (low nanomolar), dextrosimendan contributes negligible PDE3 inhibition, functionally decoupling calcium sensitization from cAMP-mediated inotropy in experimental systems.

Phosphodiesterase III inhibition Enantioselectivity Inotropic mechanism-of-action

Calcium Sensitization: 10-Fold to 76-Fold Lower Potency at the Cardiac Myofilament Level

In skinned cardiac fibers from guinea pig hearts, levosimendan produced Ca2+-sensitization with an EC50 of 0.3 µM, while dextrosimendan required 3 µM—a 10-fold potency difference [1]. In a complementary preparation of permeabilized cardiomyocytes at pCa 6.2, the divergence widened: levosimendan EC50 = 8.4 nM versus dextrosimendan EC50 = 0.64 µM, a 76-fold difference [2]. Intact papillary muscle preparations, where both calcium sensitization and PDE3 inhibition theoretically contribute, showed an intermediate 47-fold difference in positive inotropic EC50 (levosimendan 60 nM; dextrosimendan 2.8 µM) [2]. The stereoselective binding to Ca2+-saturated cardiac troponin C, demonstrated by NMR, revealed that levosimendan engages the N-terminal domain of cTnC with higher affinity, explaining the divergent myofilament efficacy [1].

Cardiac troponin C binding Calcium sensitization Skinned fiber contractility

Anti-Inflammatory iNOS/NO Suppression: Comparable Enantiomer Activity Independent of Inotropic Potency

In J774 macrophages stimulated with bacterial lipopolysaccharide (LPS), both levosimendan and dextrosimendan at concentrations of 1–10 µM suppressed NO production by 50–80% from the LPS-induced baseline of 19.0 ± 0.6 µM nitrite [1]. Both enantiomers inhibited LPS-induced iNOS protein and mRNA expression to a comparable degree, decreased iNOS promoter activity, and downregulated NF-κB-mediated transcription without affecting STAT1/GAS-mediated signaling [1]. IL-6 production (1070 ± 30 pg/mL LPS-induced) was reduced by approximately 30% by both simendans [1]. Critically, dextrosimendan at 10 µM was used in actinomycin D chase experiments to demonstrate that neither enantiomer affects iNOS mRNA stability, confirming that transcriptional regulation—not post-transcriptional effects—accounts for the anti-inflammatory activity [1]. This functional dissociation from inotropic potency is not observed with milrinone, whose PDE3 inhibition can independently modulate inflammatory signaling through cAMP elevation.

NF-kappaB transcription iNOS expression Nitric oxide production

Anti-Eosinophilic and Pro-Apoptotic Activity: Resistance to IL-5 Rescue Distinguishes Dextrosimendan from Glucocorticoid-Dependent Pathways

In isolated human eosinophils, dextrosimendan (10 µM) and levosimendan both reversed interleukin-5 (IL-5)-afforded eosinophil survival by inducing apoptosis, assessed by DNA fragmentation assay, annexin-V binding, and morphological analysis [1]. Uniquely, even high concentrations of IL-5 were unable to overcome the pro-apoptotic effect of dextrosimendan, a resistance to cytokine rescue not shared by glucocorticoid-dependent eosinophil apoptosis [1]. Dextrosimendan further enhanced spontaneous apoptosis and CD95 (Fas)-ligation-induced apoptosis without triggering primary necrosis [1]. Mechanistically, dextrosimendan-induced DNA fragmentation was dependent on caspase activation and c-Jun NH2-terminal kinase (JNK) signaling, but independent of extracellular signal-regulated kinase (ERK), p38 mitogen-activated kinase, and ATP-sensitive potassium (KATP) channels [1]. In vivo, dextrosimendan reduced ovalbumin-induced bronchoalveolar lavage eosinophilia in sensitized mice [1]. Milrinone and dobutamine do not share this eosinophil-directed pharmacology, making dextrosimendan the only tool compound with combined calcium sensitization pedigree and caspase/JNK-dependent eosinophil apoptosis induction.

Eosinophil apoptosis IL-5 rescue resistance Caspase/JNK activation

Validated Chiral HPLC Method: Dextrosimendan as Regulatory Reference Standard for Levosimendan Impurity Testing

A validated HPLC-UV method using polysaccharide-based chiral stationary phases (Chiralpak AD-H column) achieved baseline enantioseparation of levosimendan and dextrosimendan with a separation factor α = 3.00 and resolution Rs = 12.85 using pure methanol mobile phase at 40°C [1]. A reversed elution order was observed on the AD-H column when methanol content exceeded 10% in methanol-acetonitrile mixtures, with levosimendan eluting before dextrosimendan [1]. This method was fully validated for quantitative determination of dextrosimendan as the enantiomeric impurity in levosimendan drug products, serving as a compendial reference method for ICH Q6A-compliant purity assessment [1]. Dextrosimendan is offered as a fully characterized reference standard (CAS 144238-75-5) with traceability to USP or EP pharmacopeial standards, intended for analytical method development, method validation (AMV), and quality control (QC) applications during levosimendan drug substance and product manufacture [2]. Unlike milrinone or dobutamine analytical standards, dextrosimendan uniquely serves the dual role of enantiomeric impurity marker and mechanistic negative control for the levosimendan drug class.

Chiral separation Enantiomeric purity Pharmaceutical reference standard

Patented Mitochondrial KATP-Mediated Cardioprotective Preconditioning: An Indication Specific to the Dextro-Enantiomer

A patent family originating from Orion Corporation claims the specific use of dextrosimendan—the (+)-enantiomer of [[4-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl]hydrazono]propanedinitrile—or a pharmaceutically acceptable salt thereof for the manufacture of a medicament to induce cardioprotective preconditioning by opening mitochondrial KATP channels [1]. This is mechanistically distinct from levosimendan's clinical application in acute decompensated heart failure, which relies primarily on sarcolemmal calcium sensitization and PDE3 inhibition. The patent disclosure establishes that mitochondrial KATP channel opening by dextrosimendan can trigger the cardioprotective preconditioning cascade independently of the inotropic targets that dominate levosimendan pharmacology. This represents a class-level inference: while levosimendan also opens KATP channels, the patent specifically claims the dextro-enantiomer for this preconditioning indication, suggesting a stereochemical preference or pharmacokinetic advantage warranting investigation.

Mitochondrial KATP channel Cardioprotective preconditioning Ischemia-reperfusion injury

Dextrosimendan: Validated Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Mechanistic Negative Control in Calcium Sensitization versus PDE3 Inhibition Dissection Studies

In experimental protocols designed to isolate the relative contribution of calcium sensitization versus PDE3 inhibition to the positive inotropic response, dextrosimendan serves as an essential stereochemical negative control. With a 427-fold lower PDE3 inhibitory potency (IC50 3.2 µM) and a 76-fold lower calcium sensitization potency (EC50 0.64 µM in permeabilized cardiomyocytes) compared to levosimendan, dextrosimendan enables researchers to confirm that observed inotropic effects are target-mediated rather than non-specific [1]. This is particularly critical when using forskolin co-treatment protocols, which potentiate PDE3 inhibitor effects but not calcium sensitizer effects—dextrosimendan-treated preparations serve as the definitive negative control for PDE3-mediated inotropy within the simendan chemotype [2].

Enantiomeric Impurity Reference Standard for Levosimendan Drug Substance and Product Release

Dextrosimendan (CAS 144238-75-5) is the ICH-designated enantiomeric impurity of levosimendan and must be quantified in every batch of levosimendan API and finished dosage form as part of regulatory purity specifications. The validated Chiralpak AD-H HPLC-UV method achieves a separation factor α = 3.00 and resolution Rs = 12.85, far exceeding the USP resolution acceptance criterion of Rs ≥ 1.5 [3]. Procurement of dextrosimendan as a characterized reference standard (traceable to USP or EP pharmacopeial standards) enables QC laboratories, contract manufacturing organizations, and ANDA applicants to perform method validation, system suitability testing, and batch release analysis in compliance with ICH Q2(R1) and Q6A guidelines [4].

Anti-Inflammatory Research Probe with NF-κB Pathway Activity Dissociated from Hemodynamic Effects

In in vitro models of LPS- or cytokine-induced inflammation (J774 macrophages, L929 fibroblasts), dextrosimendan at 1–10 µM suppresses NO production by 50–80%, inhibits iNOS protein and mRNA expression, and downregulates NF-κB-mediated transcription to an extent comparable to levosimendan, but without the confounding hemodynamic activity that limits levosimendan's use in non-cardiovascular inflammation models [5]. This makes dextrosimendan the preferred simendan probe for studying NF-κB pathway pharmacology in sepsis, asthma, arthritis, and other inflammatory conditions where inotropic effects are undesired confounders. Dextrosimendan's caspase/JNK-dependent, KATP-channel-independent eosinophil apoptosis induction further expands its utility in eosinophilic inflammation research [6].

Cardioprotective Preconditioning Drug Discovery Targeting Mitochondrial KATP Channels

Dextrosimendan is specifically claimed in patent literature for inducing cardioprotective preconditioning through mitochondrial KATP channel opening, an indication mechanistically separable from levosimendan's inotropic approval [7]. Drug discovery programs targeting ischemia-reperfusion injury and perioperative myocardial protection can utilize dextrosimendan as a lead compound or pharmacological tool with pre-existing patent precedence for the mitochondrial KATP mechanism. This scenario is particularly relevant for academic and industry groups seeking to develop stereochemically selective cardioprotective agents with reduced inotropic liability, where dextrosimendan's dissociation of mitochondrial KATP opening from PDE3 inhibition and high-affinity calcium sensitization provides a differentiated starting point.

Quote Request

Request a Quote for Dextrosimendan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.